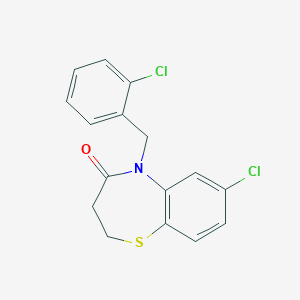

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, commonly referred to as 7-C-2CB, is a heterocyclic compound that belongs to the benzothiazepine family. It is a synthetic drug that has been studied in recent years due to its potential therapeutic applications. 7-C-2CB has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.

Wissenschaftliche Forschungsanwendungen

Inhibition of Plasmalemmal and Mitochondrial Na+/Ca2+ Exchange

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as CGP-37157, has been studied for its role in inhibiting mitochondrial Na+/Ca2+ exchange. Research shows that CGP-37157 can inhibit over 70% of plasmalemmal NCX activity in cerebellar granule cells but not NCKX activity, which is significant for understanding calcium homeostasis in neurons (Czyż & Kiedrowski, 2003).

Synthesis and Biological Evaluation

Research has been conducted on the synthesis and biological evaluation of various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. These substances, including variants of this compound, have been studied for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).

Attenuation of Free Fatty Acid Efflux During Ischemia-Reperfusion Injury

The compound has been investigated for its effects during ischemia-reperfusion injury in the rat cerebral cortex. CGP-37157 significantly inhibited the efflux of free fatty acids during both ischemia and reperfusion, indicating its potential in preventing activation of phospholipases following ischemic insults (Pilitsis et al., 2002).

Solution-Phase Parallel Synthesis

A study on the practical and efficient parallel methods for synthesizing various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, including this compound, provides insights into accessing diverse chemical structures for further research (Zhao & Liu, 2007).

Anti-Ulcer and Gastric Secretory Inhibiting Agent

The synthesis of (-)-cis-2,3-Dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride (BTM-1086), a compound closely related to this compound, shows potent anti-ulcer and gastric secretory inhibiting activities, indicating therapeutic potential (Ohno et al., 1983).

Eigenschaften

IUPAC Name |

7-chloro-5-[(2-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NOS/c17-12-5-6-15-14(9-12)19(16(20)7-8-21-15)10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLACGRKQMLDHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)

![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)

![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)